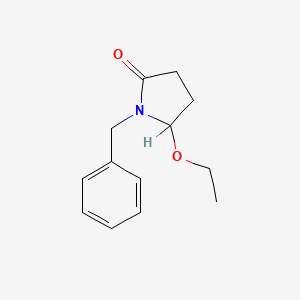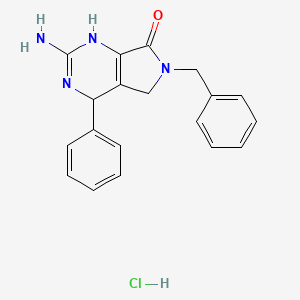
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran, also known as β-selinene, is a naturally occurring sesquiterpene found in the essential oils of various plants. This compound is characterized by its complex structure, which includes a bicyclic framework with multiple chiral centers. It is known for its distinctive odor, reminiscent of lemongrass and cedarwood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acid-catalyzed cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes .
Industrial Production Methods
Industrial production of β-selinene often relies on the extraction from natural sources, such as essential oils of plants like celery and parsley. The extraction process involves steam distillation followed by purification steps to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert β-selinene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the fragrance industry due to its pleasant odor
Mécanisme D'action
The mechanism of action of β-selinene involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Eudesmene: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: An isomer of β-selinene with slight variations in the arrangement of atoms.
Germacrene D: A sesquiterpene with a similar bicyclic structure but different substituents
Uniqueness
β-Selinene is unique due to its specific chiral centers and the presence of a methylene group, which imparts distinct chemical and biological properties. Its unique odor and potential therapeutic applications make it a valuable compound in various fields.
Propriétés
Numéro CAS |
94265-96-0 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(4aR,7S,8aR)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11-,12-/m0/s1 |
Clé InChI |
HIHXXYCXFIAFGQ-SRVKXCTJSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2COC(C[C@@H]2C=C1C)(C)C |
SMILES canonique |
CC1CC2COC(CC2C=C1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


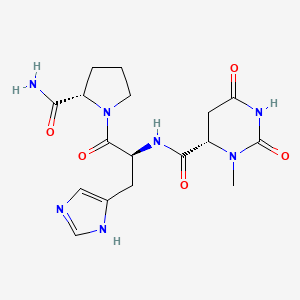
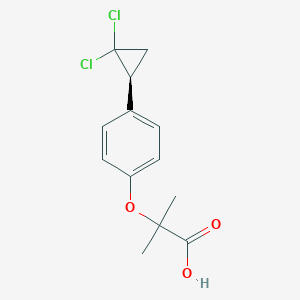
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

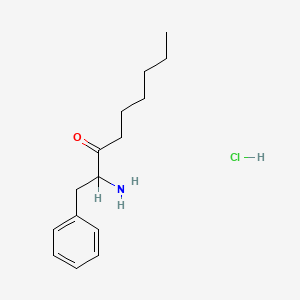
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
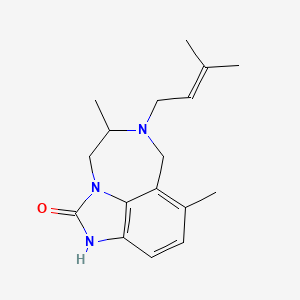
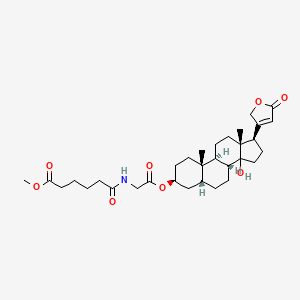
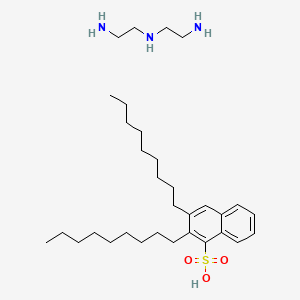
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
